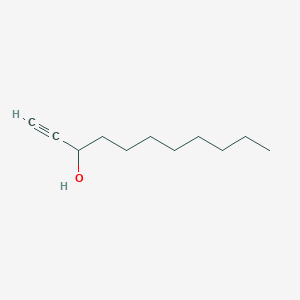
1-Undecyn-3-ol
Vue d'ensemble
Description
“1-Undecyn-3-ol” is an organic compound with the molecular formula C11H20O . It has an average mass of 168.276 Da and a monoisotopic mass of 168.151413 Da .
Synthesis Analysis
An enantioselective approach to (–)-isoavenaciolide was achieved starting from 1-undecyn-3-ol . The synthesis relied upon the preparation of a chiral 4-silyloxy-2-alkenylborane by hydroboration of a protected 2,3-allenol and subsequent stereoselective addition to 2-thiophenecarboxaldehyde .
Molecular Structure Analysis
The molecular structure of “1-Undecyn-3-ol” consists of 11 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom .
Chemical Reactions Analysis
In the synthesis of (–)-isoavenaciolide, 1-undecyn-3-ol undergoes a series of reactions including hydroboration and addition to 2-thiophenecarboxaldehyde .
Safety and Hazards
“1-Undecyn-3-ol” is considered hazardous. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
Numéro CAS |
53735-49-2 |
|---|---|
Nom du produit |
1-Undecyn-3-ol |
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
undec-1-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-10H2,1H3 |
Clé InChI |
ZZZWCMWSJIFAPR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C#C)O |
SMILES canonique |
CCCCCCCCC(C#C)O |
Autres numéros CAS |
53735-49-2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


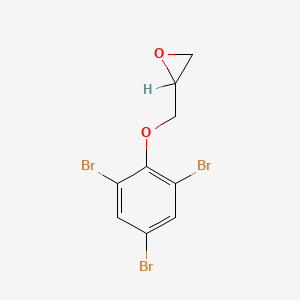
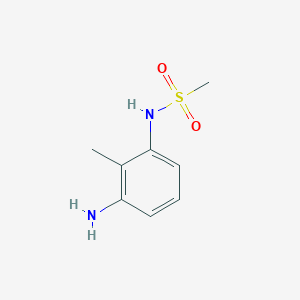


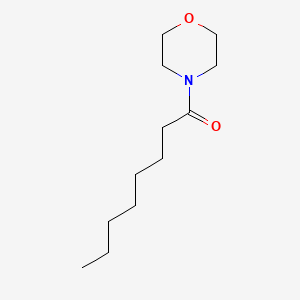
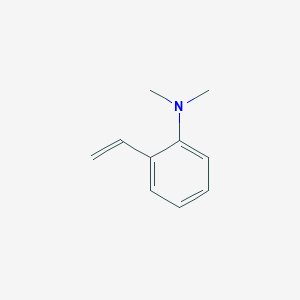
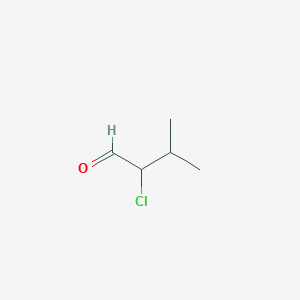

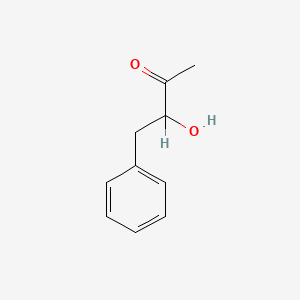
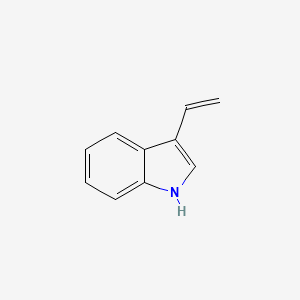
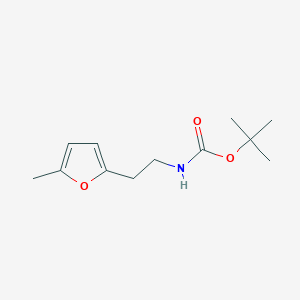

![Ethanol, 2-[2-[2-[(6-mercaptohexyl)oxy]ethoxy]ethoxy]-](/img/structure/B3191345.png)
